![molecular formula C7H4INS B1592812 6-Iodobenzo[d]thiazole CAS No. 654070-00-5](/img/structure/B1592812.png)
6-Iodobenzo[d]thiazole
Overview
Description
6-Iodobenzo[d]thiazole is a chemical compound with the molecular formula C7H5INS. It has a molecular weight of 262.09 . It is a solid substance that is stored in a refrigerator .
Molecular Structure Analysis
The InChI code for 6-Iodobenzo[d]thiazole is 1S/C7H5INS/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4,10H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
6-Iodobenzo[d]thiazole is a solid substance stored at room temperature .Scientific Research Applications
Antimicrobial Applications
Thiazole derivatives, including 6-Iodobenzo[d]thiazole, have been found to exhibit antimicrobial properties . They are used in the synthesis of various drugs, including sulfathiazole, a short-acting sulfa drug .
Antiretroviral Applications
Thiazole derivatives are used in the synthesis of antiretroviral drugs, such as Ritonavir . These drugs are used in the treatment of HIV/AIDS .
Antifungal Applications
Thiazole compounds have been found to have antifungal properties . An example of this is Abafungin, an antifungal drug .
Anticancer Applications
Thiazole derivatives have been found to have anticancer properties . They are used in the synthesis of drugs like Tiazofurin, which is used in cancer treatment .
Anti-Alzheimer Applications
Thiazole derivatives have shown potential in the treatment of Alzheimer’s disease . They have been found to have anti-Alzheimer properties .
Antihypertensive Applications
Thiazole derivatives have been found to have antihypertensive properties . They are used in the treatment of high blood pressure .
Industrial Applications
Thiazole derivatives have broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They are also used in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .
Biological Activities
Thiazole derivatives have been found to have a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
Safety and Hazards
properties
IUPAC Name |
6-iodo-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4INS/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NICZKYFUJVAZLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)SC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4INS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30626898 | |
Record name | 6-Iodo-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30626898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Iodobenzo[d]thiazole | |
CAS RN |
654070-00-5 | |
Record name | 6-Iodo-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30626898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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